ROMK1 Inhibitory Potency of Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate Compared to Representative ROMK Inhibitor VU591
In a thallium flux assay using HEK293 cells expressing human ROMK1, methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate exhibited an IC50 of 49 nM [1]. By comparison, the well-characterized ROMK inhibitor VU591 reports an IC50 of 240 nM in a similar Tl+ flux assay in HEK293 cells [2]. This suggests a roughly 4.9-fold higher potency for the target compound under comparable assay conditions, though differences in experimental protocols preclude a definitive head-to-head conclusion.
| Evidence Dimension | ROMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | VU591: IC50 = 240 nM |
| Quantified Difference | ~4.9-fold lower IC50 (higher potency) for target compound |
| Conditions | Target compound: HEK293 cells, Thallium flux assay, 30 min incubation (BindingDB). VU591: HEK293 cells, Tl+ flux assay (literature). |
Why This Matters
Higher ROMK1 potency may enable lower working concentrations in diuretic mechanism studies, potentially reducing off-target effects at related potassium channels.
- [1] BindingDB. BDBM50391781 – Inhibition of human ROMK1 expressed in HEK293 cells, IC50 = 49 nM (Thallium flux assay, 30 min). View Source
- [2] Kharade SV, et al. Discovery of VU591, a selective ROMK inhibitor. ACS Med. Chem. Lett. 2017; 8(12): 1265–1270. IC50 = 240 nM in Tl+ flux assay. View Source
